molecular formula C16H18N2O5 B1581937 Pht-Gly-Leu-Oh CAS No. 6707-71-7

Pht-Gly-Leu-Oh

Cat. No.: B1581937
CAS No.: 6707-71-7
M. Wt: 318.32 g/mol
InChI Key: KYHBJUCZZYAJIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pht-Gly-Leu-Oh typically involves the coupling of glycine and leucine with a phthalyl group. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The phthalyl group is introduced through a coupling reaction with phthalic anhydride .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods involve the use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Pht-Gly-Leu-Oh can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the peptide’s functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced peptides with modified functional groups .

Mechanism of Action

The mechanism of action of Pht-Gly-Leu-Oh involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of glycine, leucine, and a phthalyl group. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-9(2)7-12(16(22)23)17-13(19)8-18-14(20)10-5-3-4-6-11(10)15(18)21/h3-6,9,12H,7-8H2,1-2H3,(H,17,19)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHBJUCZZYAJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294902
Record name 2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetylamino]-4-methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6707-71-7
Record name NSC98648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-acetylamino]-4-methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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